N,N,N-Triethyldodecan-1-aminium phosphate

Description

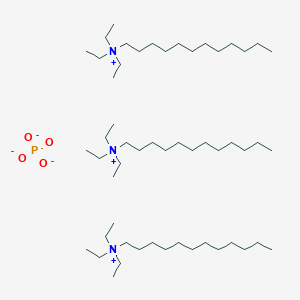

N,N,N-Triethyldodecan-1-aminium phosphate (B84403) is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom covalently bonded to three ethyl groups and one dodecyl group, with a phosphate anion. This structure imparts amphiphilic properties to the molecule, meaning it possesses both a hydrophilic (the charged ammonium head) and a hydrophobic (the long dodecyl hydrocarbon tail) portion. This dual nature is central to its primary application in chemical analysis.

Quaternary ammonium compounds (QACs) are a broad class of organic salts with the general formula R₄N⁺X⁻, where R represents alkyl or aryl groups. analytics-shop.com These compounds are permanently charged, irrespective of the pH of their solution. analytics-shop.com The specific properties and applications of a QAC are determined by the nature of the R groups and the counterion (X⁻). When the counterion is a phosphate (PO₄³⁻), the resulting salt is a quaternary ammonium phosphate.

Long-chain quaternary ammonium phosphates, such as N,N,N-Triethyldodecan-1-aminium phosphate, are noted for their surfactant properties. The positively charged nitrogen head can interact with anionic species, while the long hydrocarbon tail can engage in hydrophobic interactions. This amphiphilic character allows them to function as ion-pairing reagents in analytical techniques like High-Performance Liquid Chromatography (HPLC). registech.comsigmaaldrich.com In this context, they are added to the mobile phase to form neutral ion pairs with charged analytes, thereby enhancing their retention and separation on a reversed-phase column. analytics-shop.com The length of the alkyl chain, in this case, the dodecyl group, significantly influences the degree of hydrophobic interaction and, consequently, the retention behavior of the analyte. registech.com

The development of quaternary ammonium compounds dates back to the early 20th century, with initial recognition of their biocidal properties. The synthesis of these compounds has evolved through several generations, each aimed at enhancing specific properties like biocidal efficacy, detergency, and reduced toxicity.

The synthesis of long-chain trialkylammonium salts typically involves the quaternization of a tertiary amine with an alkyl halide. For instance, a tertiary amine like triethylamine (B128534) can be reacted with an alkyl halide such as 1-bromododecane (B92323) to form the N,N,N-triethyldodecan-1-aminium cation. Subsequent anion exchange with a phosphate source, or direct synthesis using a phosphate ester, can yield the desired phosphate salt.

Historically, methods for producing quaternary ammonium phosphates have included the reaction of an alkali metal salt of a phosphoric acid ester with a quaternary ammonium halide, leading to a salt exchange. nih.gov Another approach involves the direct reaction between a tertiary amine and a triester of phosphoric acid. nih.gov The evolution of these synthetic methods has been driven by the need for purer compounds with specific properties tailored for applications such as antistatic agents for synthetic fibers and, more recently, as highly pure reagents for analytical chemistry. nih.gov

Amphiphilic ionic compounds, a class that includes this compound, are a subject of ongoing research due to their versatile self-assembly behavior and interfacial properties. researchgate.net A significant trend in this field is the design of novel amphiphilic structures for specific applications, ranging from drug delivery systems to advanced materials. researchgate.net

In the realm of analytical chemistry, the focus remains on improving the separation and detection of complex biomolecules. This compound is primarily utilized as an ion-pairing reagent for the analysis of negatively charged molecules like oligonucleotides and other nucleic acid fragments. sigmaaldrich.comnih.gov The separation of such molecules is crucial in the fields of genomics, proteomics, and therapeutic drug development.

Current research in ion-pair reversed-phase chromatography often explores the impact of different alkyl chain lengths and counterions on separation efficiency and compatibility with mass spectrometry. While specific research focusing solely on this compound is not extensively found in publicly available literature, the broader trend involves the fine-tuning of amphiphilic ion-pairing reagents to achieve higher resolution and sensitivity in the analysis of complex biological samples. registech.com

Data Tables

Physicochemical Properties of this compound

Detailed experimental data for the pure compound this compound are not widely available in peer-reviewed literature. The following table includes information derived from supplier data for its formulation as a buffer solution and computed data from chemical databases. registech.comsigmaaldrich.commerckmillipore.com

| Property | Value | Source |

| Chemical Name | Dodecyltriethylammonium Phosphate Buffer | Regis Technologies sigmaaldrich.com |

| CAS Number | 127312-12-3 | Regis Technologies sigmaaldrich.com |

| Molecular Formula | C₅₄H₁₂₀N₃O₄P | PubChem merckmillipore.com |

| Molecular Weight | 906.5 g/mol | PubChem merckmillipore.com |

| Appearance | Colorless to pale yellow solution | Regis Technologies sigmaaldrich.com |

| Boiling Point | 101-101.4°C (as a 0.5M aqueous solution) | Regis Technologies sigmaaldrich.com |

| Primary Application | Ion-Pair Reagent for HPLC | Regis Technologies sigmaaldrich.com |

Detailed Research Findings

Specific research articles detailing the synthesis and characterization of this compound are not readily found in the public domain. Its primary documented use is as a commercial ion-pairing reagent. The table below outlines its role in this application based on general principles of ion-pair chromatography.

| Research Area | Finding |

| Mechanism of Action | Acts as a cationic surfactant. The positively charged N,N,N-triethyldodecan-1-aminium cation forms an ion pair with anionic analytes (e.g., the phosphate backbone of oligonucleotides). |

| Effect on Retention | The formation of a neutral, hydrophobic ion pair increases the analyte's affinity for the non-polar stationary phase in reversed-phase HPLC, thus increasing its retention time and allowing for separation from other components. |

| Selectivity | The dodecyl chain provides a significant hydrophobic character, which influences the selectivity of separation based on the size and charge distribution of the analyte. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C54H120N3O4P |

|---|---|

Molecular Weight |

906.5 g/mol |

IUPAC Name |

dodecyl(triethyl)azanium;phosphate |

InChI |

InChI=1S/3C18H40N.H3O4P/c3*1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;1-5(2,3)4/h3*5-18H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |

InChI Key |

ATGUDBVMDGSGMS-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCCCC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Aspects of N,n,n Triethyldodecan 1 Aminium Phosphate

Controlled Synthesis of N,N,N-Triethyldodecan-1-aminium Phosphate (B84403)

The precise construction of N,N,N-Triethyldodecan-1-aminium phosphate requires a meticulous approach to ensure high purity and yield. The synthesis is typically a multi-step process, beginning with the formation of the quaternary ammonium (B1175870) cation, followed by the introduction of the phosphate counterion.

Optimization of Menschutkin Reaction Pathways for Quaternary Ammonium Salt Formation

The formation of the N,N,N-Triethyldodecan-1-aminium cation is most commonly achieved through the Menschutkin reaction. This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine. wikipedia.org In the case of N,N,N-Triethyldodecan-1-aminium, the reaction would involve triethylamine (B128534) and a dodecyl halide.

The reaction is a classic SN2 process, and its efficiency is governed by several factors. tue.nl The choice of the leaving group on the dodecyl chain is critical; alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction rate is also dependent on the concentration of both the tertiary amine and the alkyl halide. tue.nl

Optimization of this pathway involves a careful balance of these variables to maximize the yield of the desired quaternary ammonium salt while minimizing side reactions. Elevated temperatures can accelerate the reaction, but may also lead to decomposition or unwanted side products. Therefore, precise temperature control is crucial for a successful synthesis.

Investigation of Solvent Effects and Reaction Kinetics in Triethylammonium (B8662869) Salt Synthesis

Studies on similar quaternary ammonium salt syntheses have shown that solvents like N,N-dimethylformamide (DMF) and acetone (B3395972) can enhance the reaction rate. tue.nl In contrast, nonpolar solvents would result in a much slower reaction. The polarity of the solvent has a profound impact on the activation energy of the reaction, with more polar solvents lowering the energy barrier. researchgate.net The degradation of the product can also be influenced by the solvent, with polar protic solvents like methanol (B129727) and water sometimes offering a stabilizing effect against elimination reactions. scispace.comtue.nl

To illustrate the impact of solvent choice on reaction kinetics, the following table, based on general findings for Menschutkin reactions, shows the relative rate constants in various solvents.

| Solvent | Dielectric Constant (approx.) | Relative Rate Constant |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 10^3 |

| Acetone | 21 | 10^5 |

| N,N-Dimethylformamide (DMF) | 37 | 10^6 |

| Methanol | 33 | 10^5 |

This table provides illustrative data based on general principles of the Menschutkin reaction and is not specific to this compound.

Exploration of Novel Synthetic Routes for Phosphate Counterion Incorporation

The incorporation of the phosphate counterion can be achieved through several synthetic strategies. A common method involves a two-step process. First, the N,N,N-Triethyldodecan-1-aminium halide is synthesized via the Menschutkin reaction. This is followed by an anion exchange reaction, where the halide is replaced by a phosphate group. This can be accomplished by reacting the quaternary ammonium halide with a phosphate salt, such as silver phosphate or an alkali metal phosphate.

Alternatively, novel one-pot syntheses are being explored. One such approach involves the use of a phosphorylating agent that also acts as the alkylating agent, though this is less common for simple alkyl phosphates. A more direct method could involve the reaction of a tertiary amine with a dodecyl phosphate derivative, although the reactivity of such phosphate esters in a Menschutkin-type reaction would need to be carefully evaluated.

A patented method for synthesizing other phosphate-based quaternary ammonium salt cationic surfactants involves a two-step synthesis where a phosphate-containing tertiary amine is first synthesized and then quaternized. google.com This approach could potentially be adapted for this compound.

Derivatization Strategies and Analog Synthesis for Structure-Function Relationship Studies

To understand the structure-function relationships of this compound, the synthesis of various analogs is essential. Derivatization can be targeted at several positions within the molecule:

Alkyl Chain Length: The hydrophobic dodecyl chain can be systematically varied (e.g., C8, C10, C14, C16) to study the effect of lipophilicity on the compound's properties.

Ammonium Headgroup: The ethyl groups on the nitrogen atom can be replaced with other alkyl groups (e.g., methyl, propyl, butyl) to investigate the influence of steric hindrance and charge density around the cationic center.

Phosphate Counterion: The phosphate anion itself can be modified. For instance, using pyrophosphate or polyphosphate could introduce different charge densities and coordination properties.

Process Optimization and Scalability Considerations in Research Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory curiosity to a compound available for extensive research requires careful process optimization and consideration of scalability. The Menschutkin reaction is highly exothermic, which can pose a significant challenge in large-scale batch reactors. tue.nl

Key optimization parameters include:

Reaction Concentration: Higher concentrations can increase the reaction rate but also exacerbate heat management issues.

Temperature Control: Maintaining a stable and optimal reaction temperature is critical for both safety and product purity.

Reagent Addition Rate: In a scaled-up process, the controlled addition of the alkylating agent can help to manage the exotherm.

High Resolution Structural Elucidation and Spectroscopic Characterization for Mechanistic Insights

Elucidation of Molecular and Supramolecular Architecture

The spatial arrangement of atoms within the N,N,N-Triethyldodecan-1-aminium cation and its interactions with the phosphate (B84403) anion, as well as surrounding molecules, are critical to understanding its properties. The following subsections explore its architecture in both the solid state and in solution.

X-ray Crystallographic Analysis of N,N,N-Triethyldodecan-1-aminium Phosphate and Related Amphiphilic Quaternary Ammonium (B1175870) Compounds: Unraveling Crystal Packing and Interionic Interactions

While specific crystallographic data for this compound is not widely available in the public domain, the crystal structures of related amphiphilic quaternary ammonium compounds (QACs) provide significant insights into the expected packing and intermolecular forces. researchgate.net QACs, particularly those with long alkyl chains, typically exhibit layered structures in the solid state. These structures are dictated by a combination of strong electrostatic interactions between the charged headgroups and counterions, and weaker van der Waals forces among the hydrophobic alkyl tails. researchgate.net

In the hypothetical crystal lattice of this compound, one would anticipate a distinct segregation of ionic and nonpolar domains. The positively charged tetraalkylammonium headgroups would engage in strong electrostatic interactions and hydrogen bonding with the negatively charged phosphate anions. researchgate.netgoogle.com The phosphate anion (PO₄³⁻), with its potential for multiple protonation states (H₂PO₄⁻, HPO₄²⁻), can act as a hydrogen bond donor and acceptor, forming a robust network with adjacent cations and water molecules, if present in the crystal structure.

Table 1: Expected Interionic and Intermolecular Interactions in Crystalline this compound

| Interaction Type | Interacting Groups | Description |

| Electrostatic Attraction | N⁺(C₂H₅)₃-R | PO₄³⁻ |

| Hydrogen Bonding | P-O-H (from H₂PO₄⁻/HPO₄²⁻) | O=P (on adjacent anion) |

| Hydrogen Bonding | P-O-H | Water (if present) |

| Van der Waals Forces | -CH₂(CH₂)₁₀CH₃ | -CH₂(CH₂)₁₀CH₃ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Dynamics of this compound (¹H, ¹³C, 2D HSQC NMR)

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton and carbon signals, confirming assignments.

In a typical ¹H NMR spectrum in a solvent like Deuterated Chloroform (CDCl₃) or Deuterated Methanol (B129727) (CD₃OD), distinct signals corresponding to the different proton environments would be observed. The terminal methyl group of the dodecyl chain would appear as a triplet at the most upfield region (lowest ppm), while the methylene (B1212753) groups along the chain would produce a large, overlapping multiplet. The methylene group adjacent to the positively charged nitrogen (α-CH₂) would be shifted downfield due to the electron-withdrawing effect of the quaternary ammonium group. The ethyl groups on the nitrogen would show a characteristic quartet for the methylene protons (N-CH₂) and a triplet for the terminal methyl protons (N-CH₂-CH₃), also shifted downfield.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The chemical shifts are sensitive to the local electronic environment, allowing for the unambiguous assignment of all carbon atoms in the dodecyl chain and the triethyl headgroup.

A 2D HSQC experiment would show correlations between directly bonded protons and carbons, solidifying the assignments made from the 1D spectra. For example, a cross-peak would connect the ¹H signal of the α-CH₂ protons to the ¹³C signal of the α-carbon, confirming their connectivity. The solution-phase conformation is typically dynamic, with the long alkyl chain exhibiting considerable flexibility.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N,N-Triethyldodecan-1-aminium Cation

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Dodecyl Chain | Terminal -CH₃ | ~0.8-0.9 (t) | ~14 |

| Bulk -(CH₂)₉- | ~1.2-1.4 (m) | ~22-32 | |

| -CH₂-CH₂-N⁺ | ~1.6-1.8 (m) | ~26 | |

| -CH₂-N⁺ | ~3.2-3.4 (m) | ~60 | |

| Triethyl Headgroup | N⁺-CH₂-CH₃ | ~3.3-3.5 (q) | ~52 |

| N⁺-CH₂-CH₃ | ~1.3-1.5 (t) | ~8 |

Note: Predicted values are approximate and can vary based on solvent and concentration. t = triplet, q = quartet, m = multiplet.

Vibrational Spectroscopy (FTIR, Raman) in Probing Functional Group Interactions and Phosphate Anion Environment

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify functional groups and probe their interactions within a sample. researchgate.net For this compound, these methods can confirm the presence of the quaternary ammonium headgroup, the alkyl chain, and the phosphate anion, and provide clues about their association. researchgate.net

The FTIR spectrum would be dominated by strong C-H stretching vibrations from the dodecyl and ethyl groups in the 2800-3000 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups can be distinguished. researchgate.net Deformational (bending) vibrations for these groups would appear in the 1300-1500 cm⁻¹ range. The C-N stretching vibrations of the quaternary ammonium group are typically found around 900-1000 cm⁻¹.

The phosphate anion gives rise to characteristic vibrations. A non-hydrogen-bonded, tetrahedral phosphate ion (T_d symmetry) shows a strong, broad absorption band (ν₃) around 1000-1100 cm⁻¹ in the infrared spectrum. mdpi.com The presence of hydrogen bonding, as in HPO₄²⁻ or H₂PO₄⁻, lowers the symmetry and can cause this band to split, providing information about the protonation state and environment of the anion. P-O stretching and O-P-O bending modes are key indicators. mdpi.com Raman spectroscopy is particularly useful for observing the symmetric stretching vibration (ν₁) of the phosphate group, which is often weak in the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~2850-2960 | C-H Stretching (Alkyl Chains) | FTIR, Raman |

| ~1465-1485 | CH₂/CH₃ Bending/Deformation | FTIR |

| ~1000-1150 | P-O Stretching (Phosphate Anion) | FTIR |

| ~950-970 | C-N⁺ Stretching (Quaternary Ammonium) | FTIR, Raman |

| ~990 | P-O Symmetric Stretching (ν₁) | Raman |

Mass Spectrometry for Structural Confirmation and Characterization of Ion Pairing Complexes

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and structure of this compound. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the intact cation can be readily observed.

In positive-ion mode ESI-MS, the primary peak would correspond to the N,N,N-Triethyldodecan-1-aminium cation, [C₁₈H₄₀N]⁺, with a calculated m/z (mass-to-charge ratio) consistent with its molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, confirming the elemental composition.

Furthermore, ESI-MS can provide evidence of ion pairing in the solution phase, which is then transferred to the gas phase. nih.govnih.gov It may be possible to observe non-covalent complexes, or adducts, where the cation is associated with the phosphate anion. For example, a peak corresponding to {[C₁₈H₄₀N]⁺ + [H₂PO₄]⁻} could be detected, providing direct evidence of the ion-pair association. The observation of such complexes is highly dependent on instrumental conditions. sciex.com Fragmentation patterns (MS/MS) can further elucidate the structure by breaking the molecule at predictable points, such as through the loss of ethyl or dodecyl groups.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Ionization Mode |

| Cation | [C₁₈H₄₀N]⁺ | 270.3155 | ESI-Positive |

| Anion | [H₂PO₄]⁻ | 96.9696 | ESI-Negative |

| Ion Pair Adduct | [C₁₈H₄₀N·H₂PO₄] | 367.2851 | ESI-Positive |

Theoretical and Computational Chemistry of N,n,n Triethyldodecan 1 Aminium Phosphate Systems

Density Functional Theory (DFT) Studies on Molecular Structure, Electronic Properties, and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into molecular geometries, electronic properties, and reaction mechanisms. For long-chain quaternary ammonium (B1175870) compounds, DFT studies help to elucidate the fundamental aspects of their structure and reactivity.

Researchers have employed DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), to determine a range of quantum chemical descriptors for quaternary ammonium compounds (QACs). nih.govappliedmineralogy.com These descriptors, including polarizability, net atomic charges, and entropy, are crucial in developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govappliedmineralogy.com For instance, a DFT-based QSAR study on the toxicity of various QACs revealed that alkyl chain length, polarizability tensor (αzz), the most positive net atomic charges on a hydrogen atom (qH+), and entropy (So) are key descriptors governing their biological activity. nih.gov

In the context of catalysis, DFT studies have been instrumental in understanding the role of quaternary ammonium salts in various reactions. For example, in a Pd-catalyzed anti-Markovnikov oxidative amination reaction, DFT calculations demonstrated that the presence of quaternary ammonium salts alters the reaction mechanism. nih.gov These studies indicate that steric effects, influenced by the structure of the quaternary ammonium salt, can control the regioselectivity of the reaction. nih.gov The calculations can also elucidate the role of the salt in facilitating thermodynamically favorable transformations of the catalyst and in lowering activation barriers for key reaction steps. nih.gov

Furthermore, DFT has been used to investigate cation-π interactions between quaternary ammonium ions and aromatic systems, which are significant in biological recognition and blockade of ion channels. rsc.org These studies analyze structures, energies, and charge populations to reveal that both cation-π interactions and hydrogen bonding or electrostatic interactions are crucial in the binding mechanisms of QA ions. rsc.org

| Descriptor | Significance | Typical Findings for Long-Chain QACs |

|---|---|---|

| Polarizability (α) | Measure of the distortion of the electron cloud in an electric field. | Increases with the length of the alkyl chains, influencing intermolecular interactions. nih.gov |

| Net Atomic Charges (e.g., qH+) | Distribution of electron density within the molecule. | The positive charge is localized on the nitrogen atom and adjacent hydrogens, crucial for interactions with anions and polar molecules. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determine the molecule's ability to donate or accept electrons. | The energy gap influences the chemical reactivity and stability of the compound. |

| Entropy (S) | A measure of the system's disorder. | Longer alkyl chains contribute to higher entropy due to increased conformational freedom. nih.gov |

Molecular Dynamics (MD) Simulations of Solution Behavior, Interfacial Phenomena, and Conformational Plasticity

Molecular dynamics (MD) simulations provide a dynamic, atomistic-level view of the behavior of molecules over time, offering critical insights into the collective properties of systems like N,N,N-Triethyldodecan-1-aminium phosphate (B84403) in solution. These simulations are particularly valuable for understanding the self-assembly of surfactants, their behavior at interfaces, and the conformational flexibility of their alkyl chains.

MD simulations of analogous long-chain quaternary ammonium surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium chloride (CTAC), have been extensively performed. nih.govdatapdf.comacs.org These studies reveal how surfactant molecules aggregate to form micelles in aqueous solutions. 166.62.7 The simulations show that the shape and size of these micelles are influenced by factors like surfactant concentration, temperature, and the presence of salts. datapdf.comacs.org For instance, at low concentrations, spherical micelles are common, while at higher concentrations or with the addition of certain salts, they can transition to worm-like or cylindrical structures. datapdf.comacs.org

The conformational plasticity of the dodecyl chain is a key aspect revealed by MD simulations. The long alkyl tail can adopt various conformations, from extended to folded or bent, which affects the packing of surfactant molecules in micelles and at interfaces. This flexibility is crucial for the surfactant's ability to reduce surface tension and form stable microstructures.

At interfaces, such as the air-water or oil-water interface, MD simulations show that the hydrophilic quaternary ammonium headgroups orient towards the aqueous phase, while the hydrophobic dodecyl chains extend into the non-polar phase. This arrangement is fundamental to the emulsifying and foaming properties of these surfactants. Simulations have also been used to study the interaction of these surfactants with surfaces, such as lignite, demonstrating how they can alter surface properties and affect the mobility of other molecules like water. nih.gov

| Phenomenon | Key Findings from MD Simulations | Relevance to N,N,N-Triethyldodecan-1-aminium Phosphate |

|---|---|---|

| Micelle Formation | Spontaneous aggregation into micelles above a critical concentration. Transition from spherical to worm-like micelles is influenced by salt concentration. datapdf.comacs.org | Expected to form micelles in aqueous solution, with the phosphate counter-ion influencing micelle size and shape. |

| Interfacial Behavior | Forms a monolayer at the air-water interface, reducing surface tension. The orientation of the headgroup and tail is well-defined. nih.gov | Will act as a surfactant, with the triethylammonium (B8662869) headgroup in the aqueous phase and the dodecyl tail in the non-polar phase. |

| Conformational Plasticity | The dodecyl chain exhibits significant flexibility, adopting various gauche and trans conformations. This impacts the packing efficiency in micelles. | The dodecyl chain's flexibility will be a key determinant of its surface activity and aggregation behavior. |

| Counter-ion Binding | Counter-ions like bromide or chloride associate with the micellar surface, screening electrostatic repulsion between headgroups. acs.org | The phosphate anion will interact with the quaternary ammonium headgroups, influencing the stability and structure of the aggregates. |

Computational Modeling of Ion Pair Interactions, Solvation Effects, and Charge Transfer Processes

Computational modeling, encompassing both quantum mechanical and classical methods, is essential for a detailed understanding of the interactions between the N,N,N-Triethyldodecan-1-aminium cation and the phosphate anion, as well as their interactions with solvent molecules. These models can quantify the strength of ion pairing, the structure of solvation shells, and the likelihood of charge transfer.

The interaction between the quaternary ammonium cation and the phosphate anion is a classic example of ion pairing. Computational studies on similar systems, such as tetraalkylammonium salts, provide a framework for understanding this interaction. tcichemicals.com The strength of the ion pair is influenced by the size and charge distribution of both the cation and the anion, as well as the dielectric constant of the solvent. In a low-polarity solvent, a tight ion pair is expected, while in a high-polarity solvent like water, the ions will be more solvated and exist as a solvent-separated ion pair or as free ions.

Solvation effects are critical to the behavior of this compound. The hydrophilic headgroup, consisting of the positively charged nitrogen and the surrounding ethyl groups, will be strongly solvated by water molecules through ion-dipole interactions. The phosphate anion will also be heavily hydrated. The long dodecyl chain, being hydrophobic, will induce a restructuring of the surrounding water molecules, leading to the hydrophobic effect, which is the primary driving force for micelle formation.

Charge transfer processes between the cation and anion or between the ion pair and other species can also be modeled. While significant charge transfer is not expected in the ground state of this stable salt, computational methods can explore excited states or transition states of reactions where charge transfer may become important. For instance, in the context of phase-transfer catalysis, the efficiency of the catalyst is related to the ability of the quaternary ammonium cation to encapsulate and transport the anion, a process that involves subtle charge redistributions. researchgate.net

| Interaction/Process | Computational Approach | Expected Characteristics for this compound |

|---|---|---|

| Ion Pairing | Quantum Mechanics (DFT), Molecular Mechanics | Formation of a contact or solvent-separated ion pair in solution, with the strength depending on the solvent polarity. |

| Solvation | Molecular Dynamics (MD), Monte Carlo (MC) simulations | Strong hydration of the triethylammonium headgroup and the phosphate anion. Hydrophobic hydration around the dodecyl chain. |

| Charge Transfer | Quantum Mechanics (DFT, TD-DFT) | Minimal ground-state charge transfer. Potential for charge transfer in excited states or during chemical reactions. |

Quantum Chemical Calculations for Elucidating Catalytic Mechanisms and Intermediates

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of reactions catalyzed by quaternary ammonium salts, a field known as phase-transfer catalysis (PTC). operachem.com Although specific studies on this compound as a catalyst are not available, the principles derived from studies of other QACs are directly applicable.

In PTC, the quaternary ammonium cation acts as a vehicle to transport an anion (like phosphate) from an aqueous phase to an organic phase where the reaction with a substrate occurs. operachem.com Quantum chemical calculations can model the key steps of this catalytic cycle:

Anion Exchange: The initial step involves the exchange of the initial counter-ion of the QAC (e.g., a halide) with the reactant anion (e.g., phosphate) at the liquid-liquid interface.

Extraction into the Organic Phase: The newly formed ion pair, this compound, is extracted into the organic phase. The efficiency of this step depends on the lipophilicity of the cation, which is high for this compound due to the long dodecyl chain. acsgcipr.org

Reaction in the Organic Phase: The phosphate anion, now in the organic phase and "naked" (less solvated), becomes a more potent nucleophile. Quantum calculations can model the transition state of the reaction between the phosphate and the organic substrate, determining the activation energy and the reaction pathway.

Regeneration of the Catalyst: After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase or the interface to repeat the cycle.

These calculations can predict reaction rates and selectivities. For example, studies on asymmetric PTC have used quantum mechanics to understand how the chiral structure of a QAC can lead to the preferential formation of one enantiomer of the product. nih.gov The calculations can identify the key non-covalent interactions between the catalyst, the anion, and the substrate in the transition state that are responsible for the stereochemical outcome. nih.gov While N,N,N-Triethyldodecan-1-aminium is not chiral, these studies highlight the power of quantum chemistry to dissect catalytic mechanisms at a molecular level. aps.org

| Catalytic Step | Information from Quantum Calculations | Example from Analogous Systems |

|---|---|---|

| Anion Exchange and Extraction | Thermodynamics of ion exchange and partitioning between phases. | Calculation of solvation energies in water and organic solvents to predict the extraction efficiency of the ion pair. nih.gov |

| Transition State Analysis | Geometry and energy of the transition state for the nucleophilic attack. | Modeling the SN2 reaction of an anion with an alkyl halide, showing how the QAC lowers the activation barrier. |

| Catalyst-Substrate Interactions | Identification of key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that determine reactivity and selectivity. | In asymmetric catalysis, modeling the interactions that lead to enantioselectivity. nih.gov |

| Identification of Intermediates | Structure and stability of any intermediate species formed during the reaction. | Characterizing pre-reaction complexes between the ion pair and the substrate. |

Intermolecular Interactions and Supramolecular Assembly of N,n,n Triethyldodecan 1 Aminium Phosphate

Mechanisms and Dynamics of Ion Pair Formation

The formation of an ion pair between the N,N,N-Triethyldodecan-1-aminium cation and the phosphate (B84403) anion is a dynamic process governed by a delicate balance of intermolecular forces. This section delves into the specific factors that control the stability and nature of this ionic association.

Research on various ammonium (B1175870) salts demonstrates that different counterions (anions) can substantially alter nitrogen incorporation levels, physicochemical characteristics, and the ability to activate certain chemical processes. rsc.org For instance, in studies involving the dodecylammonium cation, fluorocarbon-based anions were shown to have a greater ability to stabilize micelles and a higher degree of binding to the micelle compared to hydrocarbon-based anions. nih.gov This increased stability is attributed to factors like the "contact hydrophobic interaction." nih.gov The lipophilicity-increasing effect of various organic counterions on quaternary ammonium compounds has been quantified, establishing a clear hierarchy of influence. nih.gov Generally, larger and more flexible counterions can lead to different ion-pair formation dynamics compared to smaller, more rigid ones. nih.gov For N,N,N-Triethyldodecan-1-aminium, the phosphate anion's trivalent nature and specific geometry play a defining role in the resulting ion pair's stability and subsequent interactions.

| Structure (e.g., Fluorocarbon vs. Hydrocarbon) | Fluorocarbon anions exhibit greater micelle stabilization power for dodecylammonium salts compared to hydrocarbon anions. | Perfluorocarboxylate ions show a greater degree of counterion binding to micelles than alkanesulfonate ions. | nih.gov |

This table is generated based on findings from related quaternary ammonium systems to illustrate the principles applicable to N,N,N-Triethyldodecan-1-aminium phosphate.

Electrostatic attraction between the positively charged nitrogen of the N,N,N-Triethyldodecan-1-aminium cation and the negatively charged oxygen atoms of the phosphate anion is the primary force driving ion pair formation. nih.gov This fundamental coulombic interaction is what defines the salt itself. Studies on the interaction between quaternary amines and phosphate groups have demonstrated remarkable stability, in some cases forming noncovalent complexes with "covalent-like" stability due to these powerful electrostatic forces. nih.gov

Asymmetric ion-pairing catalysis is a sophisticated strategy in organic synthesis where a chiral catalyst, which is ionic, guides a chemical reaction involving a charged intermediate to produce an enantiomerically enriched product. nih.govwikipedia.org This catalysis relies on the formation of a transient, diastereomeric ion pair between the chiral catalyst and a substrate. The transfer of chirality is achieved through noncovalent interactions, primarily electrostatic forces and hydrogen bonding, within this organized transition state. nih.gov

Quaternary ammonium salts are a well-established and major class of catalysts used in this field, where a chiral cation is paired with an achiral anion. nih.govresearchgate.net Conversely, a more recent development is "asymmetric counteranion-directed catalysis," where a chiral anion, such as a derivative of phosphoric acid, is paired with an achiral cation to induce enantioselectivity. nih.govwikipedia.org

This compound, as a compound, is achiral. The cation lacks a stereogenic center, and the phosphate anion is a simple inorganic ion. Therefore, this compound itself cannot function as a catalyst in asymmetric ion-pairing catalysis. However, its constituent parts are highly relevant to the field. The N,N,N-Triethyldodecan-1-aminium cation belongs to the general class of quaternary ammonium ions used, and the phosphate anion is the parent of the chiral phosphoric acid catalysts that are cornerstones of modern organocatalysis. nih.govresearchgate.net The study of this simple, achiral ion pair provides fundamental insight into the non-covalent forces (electrostatic and hydrogen bonding) that are harnessed and directed in its more complex, chiral analogues to achieve stereocontrol. researchgate.net

Self-Assembly and Supramolecular Architectures Initiated by this compound

The amphiphilic nature of the N,N,N-Triethyldodecan-1-aminium cation, which possesses a long, hydrophobic dodecyl tail and a hydrophilic triethylaminium headgroup, predisposes this compound to self-assemble into complex supramolecular structures in solution.

The aggregation behavior of surfactants like this compound is highly dependent on concentration, temperature, and the nature of the solvent medium.

Micelles: In aqueous media, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules spontaneously assemble into micelles. In these structures, the hydrophobic dodecyl tails cluster together to form a core that is shielded from the water, while the hydrophilic quaternary ammonium headgroups and their associated phosphate counterions form a solvated outer shell. Studies on the closely related dodecyl triethylammonium (B8662869) bromide show that it readily forms micelles. researchgate.net Research on dodecylammonium salts with various counterions confirms this behavior, with the CMC being influenced by the counterion's ability to bind to the micellar surface. nih.gov

Vesicles: Under certain conditions, such as in mixtures of cationic and anionic surfactants or through specific temperature and pH adjustments, bilayer structures can form. researchgate.net These bilayers can close upon themselves to form vesicles, which are spherical structures enclosing a small amount of the solvent. Spontaneous vesicle formation has been observed in aqueous systems of sodium monododecylphosphate, a surfactant with a phosphate headgroup, upon the addition of certain salts. rsc.org The formation of vesicles from this compound would likely depend on precise concentration and solvent conditions, potentially forming unilamellar structures with interdigitated alkyl chains. rsc.org

Liquid Crystals: At higher concentrations, surfactant aggregates can organize into ordered phases known as liquid crystals. These phases possess a degree of order that is intermediate between a true liquid and a solid crystal. Lamellar liquid crystalline phases, where surfactant bilayers are stacked in parallel, have been observed in systems containing sodium dodecyl sulfate (B86663). nih.gov The formation of such phases by this compound would be expected at high concentrations, where the ion pairs arrange into extended, ordered sheets.

Table 2: Supramolecular Assembly of Amphiphilic Dodecyl-Chain Surfactants

| Supramolecular Structure | Description | Conditions for Formation | Relevant System Examples |

|---|---|---|---|

| Micelle | Spherical aggregates with a hydrophobic core and hydrophilic shell. | Formed in aqueous solution above the Critical Micelle Concentration (CMC). | Dodecylammonium salts with various counterions; Dodecyl triethylammonium bromide. nih.govresearchgate.net |

| Vesicle | Closed, bilayer spherical structures enclosing a solvent. | Can form spontaneously in specific salt solutions or in mixtures of cationic/anionic surfactants. | Sodium monododecylphosphate (SDP) in guanidinium (B1211019) salt solutions; Mixtures of sodium dodecyl sulfate and dodecyl triethylammonium bromide. researchgate.netrsc.org |

| Liquid Crystal | Ordered phases (e.g., lamellar, columnar) with intermediate order between liquid and solid. | Typically form at high surfactant concentrations. | Sodium dodecyl sulfate (SDS)/decanol/water systems. nih.gov |

This table summarizes findings from structurally similar surfactants to predict the behavior of this compound.

The tendency of this compound to self-assemble is fundamentally an interfacial phenomenon. As a surfactant, its molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface, orienting themselves to lower the interfacial tension. The hydrophobic dodecyl tail seeks to minimize its contact with water, while the hydrophilic ionic headgroup remains solvated.

This behavior is the basis for its potential applications in surface science. The formation of micelles and vesicles is a direct consequence of minimizing the energetically unfavorable interaction between the hydrocarbon tails and water by creating a new, internal interface. researchgate.net The stability of these self-assembled structures, as seen in systems like dodecyl triethylammonium bromide, can be remarkably high, persisting over long periods and across wide ranges of pH and temperature. researchgate.net The study of such systems provides insight into the thermodynamics and kinetics of self-assembly and disassembly processes. This knowledge is crucial for applications involving emulsification, detergency, and the creation of structured fluid systems for materials science and nanotechnology. The self-assembly of phosphorus-doped materials, driven by electrostatic interactions and supramolecular chemistry, has been used to create novel functional materials for photocatalysis and energy storage, highlighting the broad applicability of understanding these fundamental interfacial behaviors. rsc.orgnih.gov

Phase Transfer Phenomena Mediated by this compound

Extensive research of available scientific literature and chemical databases reveals no specific studies or documented applications of this compound as a phase transfer catalyst. While quaternary ammonium salts, in general, are a well-established class of phase transfer catalysts, the specific properties and efficacy of the title compound for this purpose have not been reported.

Mechanistic Investigations of Transport Across Liquid-Liquid Interfaces

There is a lack of specific mechanistic studies investigating the transport of this compound across liquid-liquid interfaces. Scientific literature primarily documents its use as an ion-pairing agent in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). In this context, it is used to enhance the retention and resolution of anionic analytes. However, detailed investigations into its behavior and transport mechanisms at the interface of two immiscible liquid phases are not available in the reviewed literature.

Stereoselective Control and Enantioselective Catalysis through Chiral Ion Pairing (if applicable)

The concept of using chiral ion pairing with quaternary ammonium salts for enantioselective catalysis is a known strategy in asymmetric synthesis. However, there is no information available in the scientific literature to suggest that this compound has been utilized for stereoselective control or as a component of a chiral ion pair for enantioselective catalysis. The achiral nature of the N,N,N-Triethyldodecan-1-aminium cation would necessitate its pairing with a chiral anion to induce any stereoselectivity, and no such applications have been reported for this specific compound.

Mechanistic Investigations in Catalysis and Electrochemistry Involving N,n,n Triethyldodecan 1 Aminium Phosphate

Catalytic Roles of N,N,N-Triethyldodecan-1-aminium Phosphate (B84403) in Organic Transformations

N,N,N-Triethyldodecan-1-aminium phosphate belongs to the class of quaternary ammonium (B1175870) salts, which are widely recognized for their utility as phase-transfer catalysts (PTC). These catalysts are instrumental in facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalytic efficacy of this compound stems from the unique properties of its constituent ions: the lipophilic N,N,N-Triethyldodecan-1-aminium cation and the phosphate anion.

Detailed Catalytic Mechanisms in Phase Transfer Reactions

The primary mechanism through which this compound operates in phase-transfer catalysis is the "extraction mechanism". phasetransfer.com This mechanism, first proposed by Charles Starks, involves the quaternary ammonium cation acting as a vehicle to transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. phasetransfer.com

The catalytic cycle can be described in the following steps:

Anion Exchange: The N,N,N-Triethyldodecan-1-aminium cation (Q⁺) initially pairs with its phosphate anion at the interface of the two phases. It then exchanges this anion for a reactant anion (X⁻) from the aqueous or solid phase.

Extraction into Organic Phase: The newly formed ion pair, [Q⁺X⁻], possesses sufficient lipophilicity due to the long dodecyl chain and the ethyl groups on the cation to be extracted from the interface into the bulk organic phase. phasetransfer.com

Reaction in Organic Phase: Within the organic phase, the anion (X⁻) is weakly solvated and highly reactive, often referred to as a "naked" anion. operachem.com This activated anion then reacts with the organic substrate (R-Y) to form the desired product (R-X).

Catalyst Regeneration: A new inorganic salt (Y⁻) is formed as a byproduct. The quaternary ammonium cation (Q⁺) then transports this leaving group anion (Y⁻) back to the interface or aqueous phase, where it can exchange for another reactant anion (X⁻), thus completing the catalytic cycle. phasetransfer.com

Exploration of its Role as a Lewis Base or Hydrogen Bond Donor in Catalytic Cycles

While the primary role of the quaternary ammonium cation is as a phase-transfer agent, the components of this compound can also participate in catalytic cycles through other non-covalent interactions.

Lewis Base and Hydrogen Bond Acceptor Roles of the Phosphate Anion: The phosphate anion (PO₄³⁻) is a polyatomic anion with multiple oxygen atoms that can act as hydrogen bond acceptors. In certain catalytic systems, the phosphate anion can interact with and stabilize cationic intermediates or activate substrates through hydrogen bonding. While compounds with phosphorus atoms can sometimes act as Lewis acids, in the case of the phosphate anion, the oxygen atoms are Lewis basic sites. rsc.org The ability of the phosphate anion to engage in these interactions can influence the transition state of a reaction, thereby affecting its rate and selectivity.

Impact of Ion Pairing on Catalytic Activity and Selectivity Profiles

The concept of ion pairing is central to understanding the function of this compound in catalysis. rsc.org An ion pair consists of a cation and an anion held together by electrostatic forces. nih.gov The nature and strength of this interaction significantly dictate the catalyst's performance.

Influence on Activity: The tightness of the ion pair between the N,N,N-Triethyldodecan-1-aminium cation and the reactant anion in the organic phase affects the anion's reactivity. A "loose" ion pair, where the anion is less encumbered by the cation, results in a more "naked" and therefore more reactive nucleophile. The dielectric constant of the solvent plays a critical role; nonpolar solvents promote tighter ion pairing, while polar aprotic solvents can solvate the cation, leading to a looser ion pair and enhanced reactivity. researchgate.net

Control of Selectivity: In asymmetric phase-transfer catalysis, the structure of the ion pair is paramount for achieving enantioselectivity. nih.gov Chiral, non-racemic quaternary ammonium salts create a chiral environment around the reacting anion. The specific stereochemical outcome of the reaction is determined by the precise geometry of the transition state, which is stabilized by non-covalent interactions within the ion pair. researchgate.netnih.gov These interactions can include:

Electrostatic Interactions: The fundamental attraction between the cation and anion. nih.gov

Hydrogen Bonding: Interactions between the anion and specific hydrogen bond donors on a chiral catalyst scaffold.

Steric Repulsion: The bulky substituents on the quaternary ammonium cation can sterically shield one face of the approaching substrate, directing the reaction to the other face.

The interplay of these forces within the this compound ion pair and its interaction with the substrate dictates both the rate of reaction and the stereochemical or regiochemical selectivity of the transformation.

Electrochemical Behavior and Applications of this compound Systems

Quaternary ammonium salts, including this compound, are frequently employed as supporting electrolytes in electrochemical applications due to their good solubility in organic solvents and wide electrochemical windows.

Fundamental Electrochemical Studies of Quaternary Ammonium Phosphate Electrolytes

The electrochemical stability of quaternary ammonium cations is a key property for their use as electrolytes. nih.gov The reduction of tetraalkylammonium cations often proceeds via fragmentation into a tertiary amine and an alkyl radical. nih.gov The electrochemical window of an electrolyte is the range of potentials over which it is neither oxidized nor reduced. For quaternary ammonium phosphate electrolytes, this window is determined by the oxidation of the phosphate anion and the reduction of the quaternary ammonium cation.

Studies on similar quaternary ammonium systems have shown that their stability is influenced by the nature of the alkyl groups attached to the nitrogen atom. For instance, increasing the number of ethyl branches can reduce the stability of the ammonium cation. rsc.org The phosphate anion's presence can also influence the electrochemical behavior at the electrode surface, potentially through adsorption, which can block active sites for other reactions. researchgate.netpsu.edu

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅₄H₁₂₀N₃O₄P | PubChem nih.gov |

| Molecular Weight | 906.5 g/mol | PubChem nih.gov |

| IUPAC Name | dodecyl(triethyl)azanium;phosphate | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Investigation of Redox Mechanisms and Charge Transfer Processes at Electrode Interfaces

The redox behavior of this compound in an electrochemical cell involves charge transfer processes at the electrode-electrolyte interface. The kinetics of these electrochemical reactions are influenced by the reorganization energy, which is a key factor in the activation free energy of heterogeneous electron transfer. nih.gov

At the cathode (negative electrode), the N,N,N-Triethyldodecan-1-aminium cation can be reduced. The reduction potential provides information about the thermodynamic stability of the cation. nih.gov The mechanism of reduction can vary, with fragmentation being a common pathway for tetraalkylammonium ions. nih.gov

At the anode (positive electrode), the phosphate anion can be oxidized. The adsorption of phosphate anions onto the electrode surface can significantly affect the rates of other electrochemical processes, such as the oxygen reduction reaction (ORR), by blocking active sites. researchgate.netpsu.edu This adsorption behavior is dependent on the electrode material and the composition of the electrolyte. d-nb.info

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N,N-Triethyldodecan-1-aminium |

| Phosphate |

| Tetrabutyl ammonium |

| Carbon dioxide |

| Anilinium trifluoroacetate |

| 2,4-dimethylchlorobenzene |

| Quinuclidinium |

| Ammonium dihydrogen phosphate |

| Disodium phosphate |

| Ammonium chloride |

| Tetraethyl-ammonium |

| Triethylmethyl-ammonium |

| Diethyldimethyl-ammonium |

| Trimethylethyl-ammonium |

| 1,2-naphthoquinone-4-sulfonic acid sodium salt |

| 2-hydroxy-1,4-naphthoquinone |

| Ferrocyanide |

| Potassium hydroxide |

| Lithium hydroxide |

| Antimony |

| Lead |

| Sulfuric acid |

| Ammonium perfluorosulfonate |

| Cinchonine |

| Triethylphosphite |

| (E)-2-ethylidene-l-tetralone |

| Phosphorus pentoxide |

| Xenon difluoride |

| o-phosphinoaniline |

| N-trimethylsilylimidazole |

Electrocatalytic Applications and Reaction Mechanisms within Aqueous and Non-Aqueous Systems

While specific research on the electrocatalytic applications of this compound is not extensively documented in publicly available literature, its chemical structure—comprising a long-chain quaternary ammonium cation and a phosphate anion—suggests potential roles and mechanisms in both aqueous and non-aqueous electrocatalytic systems. The behavior of this compound can be inferred from the well-established functions of its constituent ions in electrochemistry. Quaternary ammonium salts, particularly those with long alkyl chains, are recognized for their electrochemical stability and interfacial activity, while phosphate anions are known to actively participate in various electrocatalytic reactions. acs.orgnih.govmpg.de

In aqueous systems , this compound can function as a supporting electrolyte and a surface-modifying agent. The dodecyltriethylammonium cation, with its long hydrophobic alkyl chain and hydrophilic ammonium headgroup, is surface-active. This property can facilitate the formation of an organized layer at the electrode-electrolyte interface. Such a layer can influence the mass transport of reactants to the electrode surface and modify the local environment, potentially enhancing the selectivity and efficiency of electrocatalytic processes. For instance, in the electrocatalytic reduction of CO2, similar quaternary ammonium cations have been shown to stabilize key intermediates and suppress competing reactions like the hydrogen evolution reaction (HER). rsc.org

The phosphate anion in aqueous media is a known proton acceptor and can act as a co-catalyst in various reactions, most notably the oxygen evolution reaction (OER). mpg.dersc.org Phosphate ions can buffer the pH at the electrode surface and participate in the catalytic cycle by facilitating proton transfer steps, which are often rate-limiting. mpg.de In certain metal oxide-based electrocatalysts, phosphate anions have been observed to incorporate into the catalyst structure, stabilizing catalytically active metal centers and improving long-term operational stability. scispace.comacs.org

In non-aqueous systems , this compound can be considered a type of ionic liquid or a component thereof, characterized by low vapor pressure and a wide electrochemical window. rsc.orgmdpi.com Quaternary ammonium salts are frequently used as electrolytes in non-aqueous batteries and supercapacitors due to their good electrochemical stability. researchgate.netrsc.org The electrochemical stability of tetraalkylammonium cations is generally high, with their reduction potentials being influenced only minimally by the length of the alkyl chains. acs.orgresearchgate.net This stability is crucial for enabling electrochemical reactions at high potentials without decomposition of the electrolyte.

The reaction mechanism in non-aqueous media would be highly dependent on the specific electrocatalytic transformation. The dodecyltriethylammonium cation would primarily serve to ensure high ionic conductivity and a stable electrochemical environment. mdpi.com The long alkyl chain can also enhance the solubility of nonpolar reactants in the electrolyte. The phosphate anion, being a Lewis base, could influence the reaction pathway by interacting with and stabilizing cationic intermediates generated during the electrocatalytic process. mdpi.com

The following table summarizes the potential roles and effects of the constituent ions of this compound in electrocatalytic systems based on general findings for similar compounds.

| Ion | System | Potential Role/Mechanism | Research Findings on Related Compounds |

| Dodecyltriethylammonium (Cation) | Aqueous | - Surface modification, formation of an interfacial layer- Altering mass transport of reactants- Stabilizing reaction intermediates- Suppressing side reactions (e.g., HER) | Long-chain quaternary ammonium salts can immobilize proteins for direct electrochemistry and exhibit catalytic activity. rsc.org They are also known for their antibacterial properties and potential in wood preservation. rsc.org |

| Non-Aqueous | - Supporting electrolyte with a wide electrochemical window- Enhancing solubility of nonpolar species- High thermal and chemical stability | Quaternary ammonium-based ionic liquids are used in batteries and supercapacitors due to their electrochemical stability. mdpi.comresearchgate.netrsc.org The presence of allyl groups on the ammonium cation has been shown to widen the electrochemical stability window. nih.gov | |

| Phosphate (Anion) | Aqueous | - Proton acceptor (buffer) in reactions like OER- Co-catalyst by facilitating proton transfer- Stabilization of active sites in metal oxide catalysts- Formation of metal-phosphate complexes at the electrode surface | Phosphate-based materials are explored as electrocatalysts for OER and oxygen reduction reaction (ORR). rsc.org Phosphate anions have been shown to incorporate into cobalt-oxide catalysts, enhancing their water oxidation activity. scispace.com |

| Non-Aqueous | - Lewis base, interacting with cationic intermediates- Influencing the reaction pathway through ion-pairing effects- Contributor to the overall ionic conductivity | The nucleophilicity of the anion in an ionic liquid can significantly affect the stability of cationic species generated in electrochemical reactions. mdpi.com Phosphate anions are a key component in Ni-Fe phosphate catalysts for OER. acs.org |

It is important to note that the specific performance of this compound in any given electrocatalytic application would depend on a complex interplay of factors including the electrode material, the solvent, temperature, and the specific reaction being catalyzed. Detailed experimental studies are necessary to fully elucidate its reaction mechanisms and identify its most promising applications.

No Publicly Available Research Found for this compound

This compound is a quaternary ammonium salt, consisting of an N,N,N-Triethyldodecan-1-aminium cation and a phosphate anion. While the individual components and related chemical structures are known and studied in various contexts, the specific combination as named does not appear in the available scientific literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections:

Advanced Research Applications and Materials Science Implications of N,n,n Triethyldodecan 1 Aminium Phosphate

Exploration in the Design of Novel Ionic Liquids and Ionogels for Specific Chemical Processes

Generating content for these specific research applications would require speculation based on the behavior of similar but distinct molecules, which would not adhere to the strict requirement of focusing solely on N,N,N-Triethyldodecan-1-aminium phosphate (B84403). An article based on hypothetical properties would be scientifically unfounded and misleading.

Future Research Directions and Interdisciplinary Perspectives

Integration of N,N,N-Triethyldodecan-1-aminium Phosphate (B84403) with Nanomaterials and Hybrid Systems

The development of hybrid nanosystems, which combine the properties of inorganic and organic components, represents a frontier in materials science. nih.gov The amphiphilic nature of N,N,N-Triethyldodecan-1-aminium phosphate, arising from its long dodecyl hydrocarbon chain and its ionic phosphate head, makes it an excellent candidate for interfacing with nanomaterials.

Future investigations will likely explore its use as a stabilizing and functionalizing agent for a variety of nanoparticles, such as gold, iron oxide, and silica. The quaternary ammonium (B1175870) cation could facilitate the dispersion of these nanoparticles in various media, while the phosphate anion could offer specific binding sites for further chemical modification or interaction with biological systems. Research in this area could lead to the development of novel drug delivery vehicles, diagnostic imaging agents, and catalysts with enhanced activity and selectivity. The creation of nanoparticle-functionalized liposomes and cell membrane-encapsulated nanoparticles are promising architectures for such hybrid systems. nih.gov

A key area of inquiry will be the self-assembly behavior of this compound in the presence of nanomaterials. Understanding how it forms micelles, vesicles, or other supramolecular structures around nanoparticles will be crucial for controlling the properties of the resulting hybrid systems.

Exploration of its Role in Green Chemistry and Sustainable Process Development

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Quaternary ammonium compounds are increasingly being explored for their potential applications in sustainable chemistry, and this compound is a promising candidate in this context.

One potential application lies in its use as a phase-transfer catalyst. Its ability to solubilize reactants in different phases could enable reactions to be carried out in more environmentally benign solvents, such as water, or even under solvent-free conditions. This can lead to reduced waste, lower energy consumption, and improved reaction efficiency.

Furthermore, its surfactant properties could be harnessed for the development of green cleaning formulations and for use in enhanced oil recovery processes, providing more sustainable alternatives to conventional surfactants. Research into the biodegradability and ecotoxicity of this compound will be essential to ensure its viability as a truly "green" chemical.

| Potential Green Chemistry Application | Research Focus | Desired Outcome |

| Phase-Transfer Catalyst | Reaction optimization in aqueous media | Reduction of volatile organic solvents |

| Surfactant in Formulations | Efficacy in cleaning and remediation | Replacement of less biodegradable surfactants |

| Biocatalysis | Stabilization of enzymes | Enhanced enzymatic activity and reusability |

Advanced Spectroscopic and Imaging Techniques for In-Situ Mechanistic Studies

A detailed understanding of the molecular mechanisms underpinning the function of this compound is critical for its rational application. Advanced spectroscopic and imaging techniques will play a pivotal role in elucidating its behavior in real-time and under relevant conditions.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, can provide detailed information about its structure and interactions with other molecules. researchgate.netresearchgate.net Future studies could employ advanced NMR methods, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to probe the spatial proximity of different parts of the molecule to its surroundings.

In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy could be used to monitor changes in the vibrational modes of the molecule during chemical reactions or self-assembly processes, providing insights into its dynamic behavior. High-resolution microscopy techniques, such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), will be invaluable for visualizing the morphology of its aggregates and its interactions with surfaces and nanomaterials.

| Technique | Information Gained | Research Application |

| Advanced NMR (e.g., NOESY) | Molecular conformation and intermolecular interactions | Understanding self-assembly and binding mechanisms |

| In-situ FTIR/Raman | Real-time changes in chemical bonds | Monitoring catalytic cycles and phase transitions |

| High-Resolution Microscopy (AFM, TEM) | Nanoscale morphology and structure | Visualizing hybrid nanomaterials and surface adsorption |

Theoretical Predictions and Rational Design for Novel Quaternary Ammonium Phosphate Architectures

Computational modeling and theoretical predictions offer a powerful tool for accelerating the discovery and optimization of new materials. mdpi.comuni-hannover.de In the context of this compound, molecular dynamics (MD) simulations and quantum mechanical calculations can provide fundamental insights into its properties and guide the design of novel derivatives with tailored functionalities.

MD simulations can be used to predict the self-assembly behavior of this and related compounds in different solvents and at various concentrations, helping to identify the conditions that favor the formation of specific nanostructures. These simulations can also shed light on the interactions between the quaternary ammonium phosphate and other molecules, such as substrates in a catalytic reaction or lipids in a cell membrane.

Quantum mechanical calculations can be employed to understand the electronic structure of the molecule and to predict its reactivity. This knowledge can be used to design new quaternary ammonium phosphate architectures with enhanced catalytic activity, improved thermal stability, or specific recognition capabilities. For instance, by systematically modifying the length of the alkyl chain or the nature of the substituents on the nitrogen atom, it may be possible to fine-tune the properties of the molecule for a particular application. The rational design of molecularly imprinted polymers using quaternary ammonium cations for sensing applications serves as a successful example of this approach. mdpi.comuni-hannover.de

| Computational Method | Predictive Capability | Design Goal |

| Molecular Dynamics (MD) | Self-assembly, interfacial behavior | Control over nanostructure formation |

| Quantum Mechanics (QM) | Electronic structure, reactivity | Enhanced catalytic or binding properties |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with function | Prediction of performance for new derivatives |

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of N,N,N-Triethyldodecan-1-aminium phosphate, and how do they influence experimental design?

- Answer : The compound has the molecular formula C₅₄H₁₂₀N₃O₄P and a molecular weight of 906.52 g/mol . Its amphiphilic structure (a long dodecyl chain and polar phosphate head) suggests applications in surfactant systems or lipid bilayer studies. Key properties like solubility, critical micelle concentration (CMC), and thermal stability should be determined via NMR, mass spectrometry, and differential scanning calorimetry (DSC) . For solubility studies, use polar aprotic solvents (e.g., DMSO) or aqueous buffers at varying pH, as phosphate groups are pH-sensitive.

Q. What synthetic methodologies are recommended for preparing This compound?

- Answer : While direct synthesis protocols are not explicitly documented, analogous quaternary ammonium phosphates are synthesized via two-step reactions :

Alkylation : React dodecylamine with triethyl phosphate under controlled conditions (e.g., 55°C for 24 hours in anhydrous solvent) .

Purification : Remove byproducts via solvent washing (e.g., ether) and vacuum drying . Validate purity using HPLC with UV detection (λ = 210–220 nm) and confirm structural integrity via FT-IR (P=O stretch at ~1250 cm⁻¹) and ¹H/³¹P NMR .

Q. How should researchers handle and store This compound to ensure safety and stability?

- Answer : Follow OSHA and GHS guidelines for quaternary ammonium salts:

- Storage : Keep in a cool, dry, ventilated area in sealed containers to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, lab coat, goggles) and avoid inhalation/ingestion. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

- Stability : Monitor for hydrolysis under acidic/basic conditions via periodic pH testing and TLC .

Advanced Research Questions

Q. How can researchers optimize the compound’s efficacy in phosphate solubilization for agricultural applications?

- Answer : Use a Plackett-Burman experimental design to evaluate factors like pH, temperature, and microbial interactions. For example:

- Variables : Test glucose (5–20 g/L), MgSO₄ (0.05–0.15 g/L), and Ca₃(PO₄)₂ (0.1–0.75 g/mL) .

- Metrics : Measure solubilized phosphate via UV-Vis spectroscopy (molybdenum-blue method) and correlate with biomass production .

- Contradictions : Address inconsistent solubility data by standardizing ionic strength and microbial consortia (e.g., Penicillium hispanicum) .

Q. What advanced analytical techniques are required to resolve contradictions in its interaction with biomolecules?

- Answer : Contradictions in binding studies (e.g., protein vs. lipid interactions) can be resolved using:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold thin-film arrays (TFGAs) and measure binding kinetics with target proteins (e.g., IL-6) .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to explain discrepancies in membrane permeability assays .

Q. How does the compound’s amphiphilic structure influence its role in nanomaterial fabrication?

- Answer : The long alkyl chain enables micelle formation (CMC ~0.1–1 mM), while the phosphate group stabilizes nanoparticles (e.g., gold or silica).

- Method : Prepare micelles in aqueous solution (pH 7.4 PBS) and characterize via dynamic light scattering (DLS) and TEM .

- Challenge : Address aggregation issues by modifying alkyl chain length or introducing co-surfactants (e.g., Tween-20) .

Data Contradictions & Validation

Q. How to reconcile conflicting reports on its environmental impact in coastal ecosystems?

- Answer : While phosphate derivatives generally degrade slowly, conflicting ecotoxicity data may arise from:

- Variable Test Conditions : Standardize OECD 201/202 guidelines (algae/daphnia assays) at 25°C and salinity 30–35 ppt .

- Metabolite Analysis : Use LC-MS to identify degradation byproducts (e.g., ethyldodecan-1-amine) that may skew toxicity readings .

Methodological Resources

- Synthesis : Adapt protocols for quaternary ammonium phosphates .

- Analysis : Prioritize NMR (¹H, ³¹P), FT-IR, and SPR .

- Safety : Follow GHS protocols from Aladdin Scientific and ChemScene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.